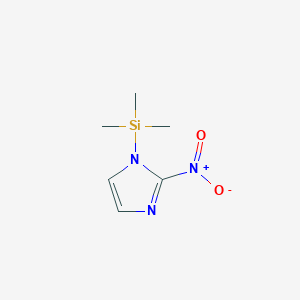

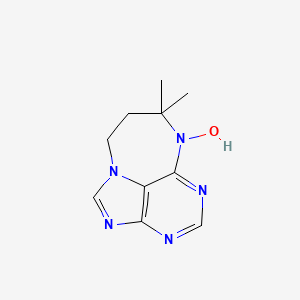

1-(Trimethylsilyl)-2-nitroimidazole

説明

1-(Trimethylsilyl)imidazole acts as a silylating agent for alcohols, carbohydrates, and 1,3-dicarbonyl compounds. It is a derivatization reagent used for selective silylation of hydroxyl groups and carboxylic acid without affecting the amino group .

Molecular Structure Analysis

A trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical and Chemical Properties Analysis

A trimethylsilyl group is characterized by chemical inertness and a large molecular volume . Trimethylsilyl chloride is a colorless volatile liquid that is stable in the absence of water .科学的研究の応用

Radiosensitization in Cancer Therapy

1-(Trimethylsilyl)-2-nitroimidazole has been studied for its potential as a radiosensitizer, particularly in hypoxic mammalian cells. Radiosensitizers are agents that make cancer cells more susceptible to radiation therapy. Sakaguchi et al. (1983) synthesized new 2-nitroimidazole nucleosides as radiosensitizers, aiming to reduce neurotoxicity and enhance therapeutic efficacy. They found that 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole was particularly active and superior to misonidazole in this role (Sakaguchi, Larroquette, & Agrawal, 1983).

Electron Capture in Antimicrobials Analysis

Bhatia and Shanbhag (1984) developed sensitive electron-capture gas chromatographic methods for the determination of N-1-substituted 5-nitroimidazole antiprotozoals in blood. This included the conversion of compounds with a hydroxyl function, like metronidazole, to their respective trimethylsilyl derivatives for improved chromatography. This methodology is significant for pharmacokinetic studies (Bhatia & Shanbhag, 1984).

Nitroimidazole-based Fluorescent Probes

Ao et al. (2017) developed two 2-nitroimidazole-1,8-naphthalimide conjugates as fluorescence probes. These probes were designed for the detection of reductive stress in HeLa cells. The study demonstrated that these probes could be activated in cellulo, allowing the monitoring of reductive stress using confocal microscopy and flow cytometry (Ao, Bright, Taylor, & Elmes, 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

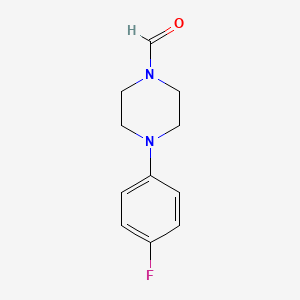

trimethyl-(2-nitroimidazol-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2Si/c1-12(2,3)8-5-4-7-6(8)9(10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSKBECMUBMQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447622 | |

| Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83107-48-6 | |

| Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3358959.png)

![4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide](/img/structure/B3358985.png)